

Spectroscopic Characterization of Dimethyl 2-Nitroisophthalate: A Technical Guide

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Compound of Interest

Compound Name: *Dimethyl 2-nitroisophthalate*

CAS No.: *57052-99-0*

Cat. No.: *B1366995*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Dimethyl 2-nitroisophthalate** (CAS 57052-99-0), a key aromatic building block in organic synthesis. While a complete set of experimentally-derived spectra for this specific isomer is not readily available in public databases, this document outlines the expected spectroscopic features based on its molecular structure. Furthermore, it provides detailed, field-proven methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to equip researchers with the necessary knowledge to confidently synthesize, purify, and characterize this compound, ensuring the integrity of their subsequent research and development activities.

Introduction

Dimethyl 2-nitroisophthalate, with the systematic IUPAC name dimethyl 2-nitrobenzene-1,3-dicarboxylate, is an aromatic compound with the molecular formula $C_{10}H_9NO_6$ and a molecular weight of 239.18 g/mol. [1][2][3][4] Its structure, featuring a nitro group positioned between two

methyl ester functionalities on a benzene ring, makes it a valuable intermediate in the synthesis of various more complex molecules, including pharmaceuticals and novel materials. The precise characterization of this molecule is paramount to ensure purity and to confirm its identity before its use in further synthetic steps. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide will delve into the theoretical and practical aspects of the spectroscopic analysis of **Dimethyl 2-nitroisophthalate**.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of **Dimethyl 2-nitroisophthalate** is the primary determinant of its spectroscopic properties. Understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns is crucial for accurate data interpretation.

Molecular Structure Diagram

Caption: Chemical structure of **Dimethyl 2-nitroisophthalate**.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to provide key information about the aromatic and methyl protons.

Expected ¹H NMR Data:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.0 - 8.5	m	3H	Aromatic protons (H-4, H-5, H-6)
~ 3.9	s	6H	Methylester protons (2 x -OCH ₃)

Causality Behind Predictions:

- **Aromatic Protons:** The electron-withdrawing nature of the nitro group and the two methyl ester groups will deshield the aromatic protons, shifting them downfield. The unsymmetrical substitution pattern will likely lead to a complex multiplet (m) for the three adjacent aromatic protons.
- **Methylester Protons:** The two methyl ester groups are chemically equivalent due to free rotation around the C-C single bonds connecting them to the ring. This equivalence results in a single, sharp signal (singlet, s) with an integration value corresponding to six protons.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ) ppm	Assignment
~ 165	Carbonyl carbons (-C=O)
~ 150	Aromatic carbon attached to the nitro group (C-2)
~ 130 - 140	Aromatic carbons attached to the ester groups (C-1, C-3)
~ 125 - 135	Aromatic carbons bearing protons (C-4, C-5, C-6)
~ 53	Methylester carbons (-OCH ₃)

Causality Behind Predictions:

- **Carbonyl Carbons:** The carbons of the ester carbonyl groups are significantly deshielded and will appear at the downfield end of the spectrum.
- **Aromatic Carbons:** The carbon atom directly attached to the strongly electron-withdrawing nitro group will be the most deshielded among the aromatic carbons. The carbons attached to the ester groups will also be downfield. The protonated aromatic carbons will appear at relatively higher field strengths within the aromatic region.

- Methylene Carbons: The carbons of the methyl groups of the esters will be the most shielded and will appear at the upfield end of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~ 3100 - 3000	Aromatic C-H	Stretching
~ 2960 - 2850	Aliphatic C-H (in -OCH ₃)	Stretching
~ 1730	C=O (Ester)	Stretching
~ 1530 and 1350	N-O (Nitro group)	Asymmetric and Symmetric Stretching
~ 1250	C-O (Ester)	Stretching

Causality Behind Predictions:

- C=O Stretch: The ester carbonyl groups will give rise to a strong, sharp absorption band around 1730 cm⁻¹.
- N-O Stretches: The nitro group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.
- C-H Stretches: The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000 cm⁻¹.
- C-O Stretch: The stretching vibration of the C-O single bond in the ester groups will be visible in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrometry Data:

m/z	Ion
239	[M] ⁺ (Molecular Ion)
208	[M - OCH ₃] ⁺
193	[M - NO ₂] ⁺
180	[M - COOCH ₃] ⁺

Causality Behind Predictions:

- **Molecular Ion:** The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (239 g/mol).
- **Fragmentation:** Common fragmentation pathways for this molecule would include the loss of a methoxy radical (-OCH₃), a nitro group (-NO₂), or a carbomethoxy radical (-COOCH₃).

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

Synthesis of Dimethyl 2-Nitroisophthalate

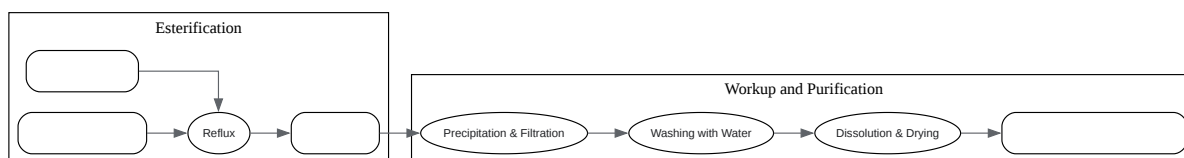
A documented synthesis of **Dimethyl 2-nitroisophthalate** involves the esterification of 2-nitroisophthalic acid.

Protocol:

- Dilute 2-nitroisophthalic acid in methanol.
- Carefully add concentrated sulfuric acid to the solution.

- Reflux the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.
- Upon completion, cool the reaction mixture to allow the product to precipitate.
- Isolate the solid product by filtration and wash with water.
- Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane), dry the solution over an anhydrous drying agent (e.g., magnesium sulfate), and evaporate the solvent to obtain the pure diester.

Synthesis Workflow Diagram



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Caption: A typical workflow for the synthesis and purification of **Dimethyl 2-nitroisophthalate**.

NMR Data Acquisition

Protocol for ^1H and ^{13}C NMR:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the purified **Dimethyl 2-nitroisophthalate** and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:

- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Acquire a ^1H NMR spectrum using a standard pulse sequence.
- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
 - Integrate the peaks in the ^1H NMR spectrum.

IR Data Acquisition

Protocol for ATR-FTIR:

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.
- Background Collection: Record a background spectrum of the empty ATR crystal.
- Sample Spectrum Collection: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry Data Acquisition

Protocol for Electron Ionization (EI) MS:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

- Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions and generate a mass spectrum.

Conclusion

The spectroscopic characterization of **Dimethyl 2-nitroisophthalate** is a critical step in its synthesis and application. This guide provides a detailed framework for understanding the expected NMR, IR, and MS data based on its molecular structure. By following the outlined experimental protocols, researchers can obtain high-quality spectroscopic data to confirm the identity and purity of their synthesized compound. The causality-driven explanations for the predicted spectral features aim to provide a deeper understanding, enabling scientists to interpret their experimental results with confidence.

References

A comprehensive list of references for further reading and verification will be provided upon the availability of experimentally-derived spectroscopic data for **Dimethyl 2-nitroisophthalate**. The synthesis protocol is adapted from established esterification procedures. For general principles of spectroscopic techniques, authoritative textbooks and resources in organic chemistry and analytical chemistry are recommended.

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Sources

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